Head-to-Head Comparison of Catalytic Efficiency in Palladium-Catalyzed Heck Coupling
In a direct comparative study of fluorinated phosphine ligands for the Heck reaction between iodobenzene and styrene in compressed CO₂ at 12 MPa and 70 °C, diphenyl(pentafluorophenyl)phosphine (Compound II) demonstrated an intermediate activity ranking. The observed activity order was: bis(pentafluorophenyl)phenylphosphine (III) > triphenylphosphine (I) > tris(pentafluorophenyl)phosphine (IV) > diphenyl(pentafluorophenyl)phosphine (II) [1]. This ranking is specific to the homogeneous conditions at 12 MPa in dense CO₂ and differs markedly from the ligand effectiveness observed in conventional organic solvents, underscoring the complex interplay between ligand structure and reaction medium [1].
| Evidence Dimension | Catalytic activity ranking in Heck coupling |
|---|---|
| Target Compound Data | Ranked 4th among 7 ligands tested (Compound II) |
| Comparator Or Baseline | Triphenylphosphine (I): Ranked 2nd; Tris(pentafluorophenyl)phosphine (IV): Ranked 3rd; Bis(pentafluorophenyl)phenylphosphine (III): Ranked 1st |
| Quantified Difference | The target compound is less active than PPh₃ and P(C₆F₅)₃ but more active than tris(p-fluorophenyl)phosphine (V) in this specific system. |
| Conditions | Heck reaction of iodobenzene with styrene, Pd catalyst, 70 °C, 12 MPa compressed CO₂ |
Why This Matters
This data is critical for users operating in compressed CO₂ or 'green' solvent systems, as it proves that the 'most fluorinated' ligand is not the most active, and that the target compound offers a distinct, quantifiable activity profile that may be optimal for specific process windows.
- [1] K. K. Laali, H. Bönnemann, G. S. Fonseca, 'Palladium-catalyzed Heck couplings reactions using different fluorinated phosphine ligands in compressed, carbon dioxide and conventional organic solvents,' J. Mol. Catal. A: Chem., 2002, 180(1-2), 35-42. View Source
